2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methoxy phenylsulfonyl group and a pyridinylmethyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyaniline with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-pyridinylmethyl acetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide
- 2-(N-(3-Chloro-4-methoxyphenyl)phenylsulfonamido)-N-(pyridin-4-ylmethyl)acetamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
695174-96-0 |
---|---|
Molecular Formula |
C21H20ClN3O4S |
Molecular Weight |
445.9g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20ClN3O4S/c1-29-20-8-7-17(13-19(20)22)25(30(27,28)18-5-3-2-4-6-18)15-21(26)24-14-16-9-11-23-12-10-16/h2-13H,14-15H2,1H3,(H,24,26) |
InChI Key |
KAEUTUFSXLGKLA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.